molecular formula C13H13N3O2 B11768251 N-(5-aminopyridin-2-yl)-4-methoxybenzamide

N-(5-aminopyridin-2-yl)-4-methoxybenzamide

Cat. No.: B11768251
M. Wt: 243.26 g/mol
InChI Key: GMJAOXPUBZZJNV-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-aminopyridine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-aminopyridin-2-yl)-4-methoxybenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyridin-2-yl)-4-methoxybenzamide is unique due to the presence of both an aminopyridine and a methoxybenzamide group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

GMJAOXPUBZZJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N

Origin of Product

United States

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